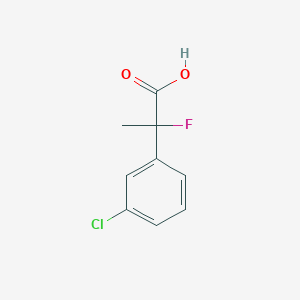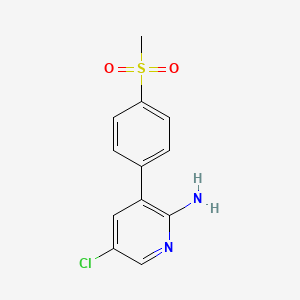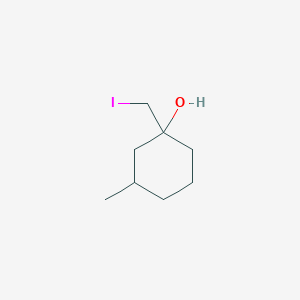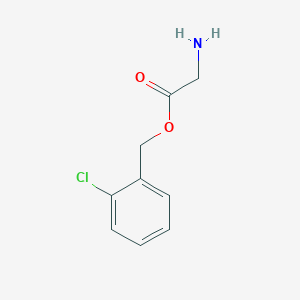
(2-Chlorophenyl)methyl 2-aminoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)methyl 2-aminoacetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylmethyl 2-aminoacetate, where a chlorine atom is substituted at the second position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 2-aminoacetate typically involves the esterification of (2-Chlorophenyl)methanol with glycine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
(2-Chlorophenyl)methyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Oxidation: this compound can be oxidized to (2-Chlorophenyl)methyl 2-aminoacetic acid.
Reduction: Reduction yields (2-Chlorophenyl)methyl 2-aminoethanol.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
科学研究应用
(2-Chlorophenyl)methyl 2-aminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of (2-Chlorophenyl)methyl 2-aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of neurotransmitter activity or the inhibition of specific enzymes involved in metabolic processes.
相似化合物的比较
Similar Compounds
Phenylmethyl 2-aminoacetate: Lacks the chlorine substitution, resulting in different reactivity and applications.
(4-Chlorophenyl)methyl 2-aminoacetate: Chlorine substitution at the fourth position, leading to variations in chemical behavior.
(2-Bromophenyl)methyl 2-aminoacetate:
Uniqueness
(2-Chlorophenyl)methyl 2-aminoacetate is unique due to the specific positioning of the chlorine atom, which influences its chemical properties and reactivity. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
(2-chlorophenyl)methyl 2-aminoacetate |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)6-13-9(12)5-11/h1-4H,5-6,11H2 |
InChI 键 |
HMWUTBZVBOYLHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


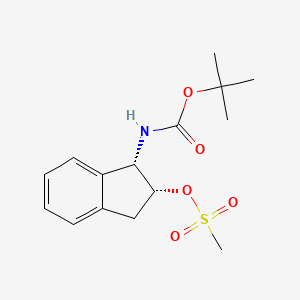

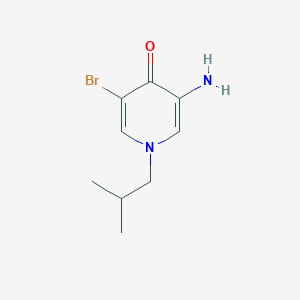
![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
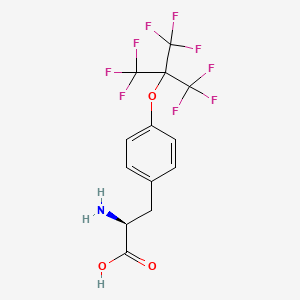

![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
